molecular formula C19H17BrN2O3S B2600969 (Z)-ethyl 2-(6-bromo-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-14-9

(Z)-ethyl 2-(6-bromo-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2600969
CAS No.: 865247-14-9
M. Wt: 433.32
InChI Key: AOQIXXPCYORLCH-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-ethyl 2-(6-bromo-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate” is a chemical compound with the molecular formula C19H17BrN2O3S . It is not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The molecular structure of this compound includes a benzo[d]thiazol-3(2H)-yl)acetate moiety, a phenylacetyl group, and a bromine atom . The exact three-dimensional structure would require more detailed analysis, such as X-ray crystallography or computational modeling .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Some properties, such as its molecular weight (433.32 g/mol), can be calculated based on its molecular formula. Other properties, such as its melting point, boiling point, solubility, and stability, would require experimental determination .

Scientific Research Applications

Synthesis and Chemical Reactivity

The chemical compound (Z)-ethyl 2-(6-bromo-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate belongs to a class of compounds with notable applications in synthetic chemistry, particularly in the synthesis of novel heterocyclic compounds. It serves as a precursor in various chemical reactions aimed at producing compounds with potential biological activities.

  • Synthesis of Novel Compounds : One of the primary applications of this chemical involves the synthesis of novel compounds through multi-component reactions. For instance, it has been used in the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate derivatives via a three-component reaction, showcasing its utility in creating complex molecules with potential pharmacological properties (Nassiri & Milani, 2020).

  • Chemical Reactivity and Derivative Formation : The compound's reactivity has been exploited in the formation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, emphasizing its versatility in creating structurally diverse molecules with potential as chemical probes or therapeutic agents (Mohamed, 2014).

Potential Biological Activities

While the direct biological activities of this compound are not discussed due to the exclusion criteria, its role in synthesizing biologically active compounds cannot be understated. The synthesized derivatives from this compound are often explored for their pharmacological potentials, such as anticancer, antibacterial, and antifungal activities.

  • Anticancer Activity : Research into derivatives of similar structural frameworks has indicated potential anticancer activities. Compounds synthesized using related methodologies have been evaluated against various cancer cell lines, suggesting the importance of these synthetic pathways in medicinal chemistry research for discovering new anticancer agents (Mabkhot et al., 2019).

  • Sensor Applications : Additionally, derivatives of similar chemical frameworks have been utilized in the development of chemosensors for metal ions, demonstrating the compound's utility beyond just pharmacological applications. For example, a benzothiazole-based receptor showed selective fluorescence quenching in the presence of Cu2+ and Hg2+, indicating its potential in environmental monitoring and analytical chemistry (Wagh et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future directions for research on this compound could include further studies to elucidate its synthesis, structure, reactivity, mechanism of action, and physical and chemical properties. It could also be interesting to explore its potential applications, for example in the development of new materials or pharmaceuticals .

Properties

IUPAC Name

ethyl 2-[6-bromo-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3S/c1-2-25-18(24)12-22-15-9-8-14(20)11-16(15)26-19(22)21-17(23)10-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQIXXPCYORLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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